

Spectroscopic Analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-6-nitroquinoxalin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Methyl-6-nitroquinoxalin-2(1H)-one**, a quinoxalinone derivative of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using various techniques.

Introduction

3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS No: 19801-10-6, Molecular Formula: $C_9H_7N_3O_3$) belongs to the quinoxalinone family, a class of heterocyclic compounds known for a wide range of biological activities.^[1] The introduction of a nitro group at the 6-position and a methyl group at the 3-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Predicted Spectroscopic Data

While a complete set of experimentally verified spectra for **3-Methyl-6-nitroquinoxalin-2(1H)-one** is not readily available in the public domain, the following data are predicted based on the

known spectroscopic properties of the parent compound, 3-methylquinoxalin-2(1H)-one, and the well-established effects of nitro group substitution on aromatic systems.

¹H NMR Spectroscopy (Predicted)

The presence of the electron-withdrawing nitro group is expected to deshield the aromatic protons, causing a downfield shift in their signals compared to the unsubstituted analog.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~12.5	Singlet (broad)	-
H-5	~8.6	Doublet	~2.5
H-7	~8.2	Doublet of Doublets	~9.0, 2.5
H-8	~7.5	Doublet	~9.0
-CH ₃	~2.4	Singlet	-

¹³C NMR Spectroscopy (Predicted)

Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be influenced by the nitro group, leading to shifts in their resonance frequencies.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	~155
C-3 (C-CH ₃)	~148
C-4a	~130
C-5	~125
C-6 (C-NO ₂)	~145
C-7	~120
C-8	~118
C-8a	~138
-CH ₃	~20

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3200-3000	Medium, Broad
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch	2950-2850	Weak
C=O Stretch (Amide)	1680-1660	Strong
Aromatic C=C Stretch	1600-1450	Medium
Asymmetric NO ₂ Stretch	1550-1500	Strong
Symmetric NO ₂ Stretch	1350-1300	Strong

Mass Spectrometry (Electron Impact)

The mass spectrum of **3-Methyl-6-nitroquinoxalin-2(1H)-one** is expected to show a molecular ion peak corresponding to its molecular weight (205.17 g/mol).[1] Fragmentation patterns are likely to involve the loss of the nitro group (NO_2) and carbon monoxide (CO).

m/z	Predicted Fragment
205	$[\text{M}]^+$
159	$[\text{M} - \text{NO}_2]^+$
131	$[\text{M} - \text{NO}_2 - \text{CO}]^+$

UV-Visible Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to the $\pi \rightarrow \pi^*$ transitions of the aromatic system. The nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoxalinone.

Solvent	Predicted λ_{max} (nm)
Ethanol	~280, ~350

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Methyl-6-nitroquinoxalin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methyl-6-nitroquinoxalin-2(1H)-one**.

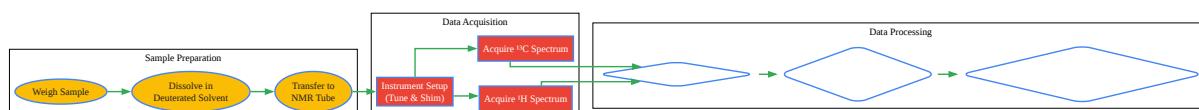
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample.
- Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

- Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).
- Process the spectrum similarly to the ¹H NMR spectrum.



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

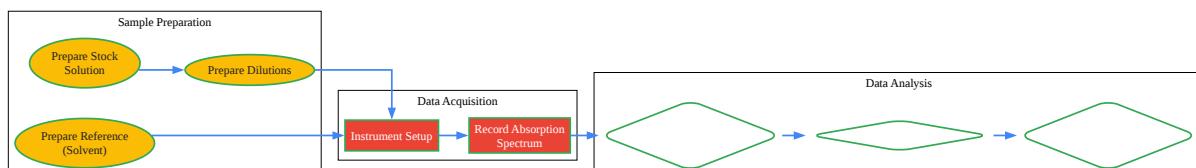
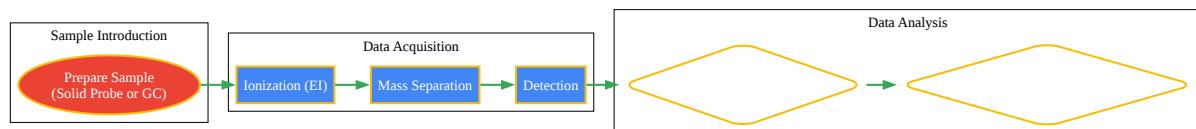
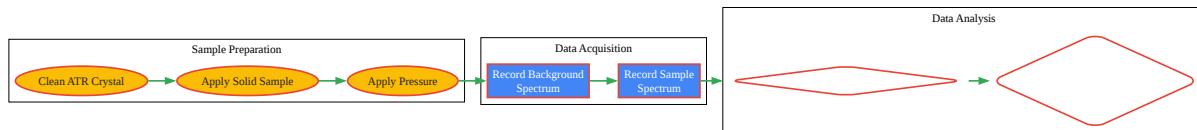
- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.



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References

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